7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromine, furan, pyridine, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Heck coupling reaction, which involves the palladium-catalyzed coupling of bromo-chloropyridines with protected deoxyribose glycal . This method allows for the selective formation of the desired product by controlling the reaction conditions and the choice of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyridine derivatives and chromeno-pyrrole compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets 7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H13BrN2O4 |
---|---|
Molecular Weight |
437.2 g/mol |
IUPAC Name |
7-bromo-2-(furan-2-ylmethyl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13BrN2O4/c22-12-6-7-16-14(10-12)19(25)17-18(15-5-1-2-8-23-15)24(21(26)20(17)28-16)11-13-4-3-9-27-13/h1-10,18H,11H2 |
InChI Key |
NHPMEAYGCNUKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
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